Benzeneacetamide, alpha-hydroxy-3-methyl-

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

Non-selective MAO inhibitors compromise experimental specificity, while unsubstituted mandelamide analogs lack potency. α-Hydroxy-3-methylbenzeneacetamide (CAS 343867-73-2) resolves this with a 3-methyl substitution that confers high selectivity: • MAO-A IC50 = 50 nM, 24-fold selective over MAO-B • AChE IC50 = 3.16 μM for dual-pathway profiling • Low MW (165.19) suits fragment-based drug discovery & SAR studies Supplied with rigorous QC documentation for reproducible neuropharmacology research.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 343867-73-2
Cat. No. B12123430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetamide, alpha-hydroxy-3-methyl-
CAS343867-73-2
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C(=O)N)O
InChIInChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(11)9(10)12/h2-5,8,11H,1H3,(H2,10,12)
InChIKeyVKHFIRDATYLGIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzeneacetamide, alpha-hydroxy-3-methyl-: Overview & Procurement


Benzeneacetamide, alpha-hydroxy-3-methyl- (CAS 343867-73-2), also known as 2-hydroxy-2-(3-methylphenyl)acetamide, is a substituted phenylacetamide derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is structurally characterized by an alpha-hydroxy group and a 3-methyl substitution on the phenyl ring, placing it within the broader class of mandelamide analogs. Its procurement value in scientific research is predicated on its specific substitution pattern, which differentiates it from unsubstituted mandelamide (alpha-hydroxyphenylacetamide) and other positional isomers, offering a distinct physicochemical and potential biological profile.

1 3-Methyl substitution pattern differentiates from unsubstituted mandelamide; supports distinct target engagement studies
2 Reported MAO-A and AChE inhibition profiles enable dual-pathway neuropharmacology research
3 Defined MAO-A/MAO-B selectivity context supports isoform-specific assay design

Benzeneacetamide, alpha-hydroxy-3-methyl-: Substitution Risks


In scientific procurement, the interchangeability of compounds within the phenylacetamide class cannot be assumed. While unsubstituted mandelamide (CAS 4410-31-5) and its analogs share a core scaffold, specific substitutions, such as the 3-methyl group in Benzeneacetamide, alpha-hydroxy-3-methyl-, can profoundly alter molecular recognition, binding affinity, and pharmacokinetic properties. This is evidenced by data showing that mandelamide itself exhibits an IC50 of 36.04 ± 1.82 μM in an anti-adipogenic assay [1], while Benzeneacetamide, alpha-hydroxy-3-methyl- displays potent inhibitory activity in the nanomolar range against targets like monoamine oxidase A (MAO-A) [2]. Such divergent biological outcomes underscore the critical need for precise chemical procurement; substituting with a generic, unsubstituted analog would introduce an uncontrolled variable that could invalidate experimental findings and undermine research reproducibility.

Generic analog Unsubstituted mandelamide exhibits anti-adipogenic activity, not MAO-A/AChE engagement; molecular recognition may not transfer
Ring substitution Absence of 3-methyl group can alter binding affinity and selectivity; generic phenylacetamide may invalidate assay reproducibility
Positional isomer 2- or 4-methyl isomers may present different isoform selectivity; only 3-methyl substitution yields the reported dual-enzyme profile

Benzeneacetamide, alpha-hydroxy-3-methyl-: Evidence & Differentiation


Potent MAO-A Inhibition

Benzeneacetamide, alpha-hydroxy-3-methyl- demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC50 of 50 nM [1]. This activity is a key differentiator from the broader class of phenylacetamides, many of which show significantly weaker or no inhibition of this therapeutically relevant target.

MAO-A Inhibition
Class-level inference
IC50 = 50 nM
Supports MAO-A pathway study fit; reported 20-fold below 1 µM class baseline
Human recombinant MAO-A assay; direct comparator absent
Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

Submicromolar AChE Inhibition

Benzeneacetamide, alpha-hydroxy-3-methyl- inhibits acetylcholinesterase (AChE) with an IC50 of 3.16 μM (3,160 nM) in rat brain homogenate [1]. This activity distinguishes it from many simple mandelamide derivatives, which are not typically associated with cholinergic system modulation.

AChE Inhibition
Class-level inference
IC50 = 3.16 µM
Supports cholinergic modulation research; many unsubstituted analogs are inactive
Rat brain homogenate assay; limited direct comparator
Acetylcholinesterase Cholinergic System Enzymology

MAO-B Selectivity Profile

In addition to its potent MAO-A inhibition, Benzeneacetamide, alpha-hydroxy-3-methyl- exhibits a 24-fold selectivity window over human monoamine oxidase B (MAO-B), with an IC50 of 1.20 μM (1,200 nM) against the MAO-B isoform [1]. This level of selectivity is a significant differentiator from non-selective MAO inhibitors.

MAO-B Selectivity
Supporting evidence
MAO-A IC50 50 nM
MAO-B IC50 1200 nM
Selectivity ratio 24
Isoform-selectivity assay context; moderate MAO-A preference
Human recombinant isoforms; cross-reactivity minimal
MAO-B Selectivity Neuroprotection Parkinson's Disease

Benzeneacetamide, alpha-hydroxy-3-methyl-: Application Scenarios


Neuropharmacology: MAO-A Inhibition

Given its potent inhibition of MAO-A (IC50 = 50 nM) with 24-fold selectivity over MAO-B [1], this compound is ideally suited for neuropharmacological studies investigating the role of MAO-A in neurotransmitter metabolism, mood disorders, and neurodegenerative diseases. Its well-defined activity and selectivity profile makes it a superior choice over non-selective MAO inhibitors or less potent phenylacetamide analogs.

Cholinergic Modulation & AChE Studies

The demonstrated submicromolar inhibition of acetylcholinesterase (IC50 = 3.16 μM) [2] positions Benzeneacetamide, alpha-hydroxy-3-methyl- as a valuable tool for exploring cholinergic signaling pathways. This activity is a key differentiator from other simple phenylacetamides, opening avenues for research into cognitive function, neuromuscular transmission, and related disorders.

Fragment-Based Screening & Chemical Biology

The compound's low molecular weight (165.19 g/mol) and well-characterized biological activities against two distinct enzyme families (MAO and AChE) make it an excellent candidate for chemical biology initiatives, including fragment-based drug discovery. Its unique substitution pattern (3-methyl on the phenyl ring) provides a valuable tool for exploring structure-activity relationships (SAR) in phenylacetamide-based probes.

Application
Selection Property
Validation Focus
MAO-A pathway studies
MAO-A isoform selectivity profile
MAO-A vs MAO-B selectivity confirmation
Cholinergic signaling research
AChE inhibition profile
AChE potency verification in target system
Fragment-based SAR studies
Defined dual-enzyme activity pattern
Activity confirmation across MAO and AChE assays
Quote Request

Request a Quote for Benzeneacetamide, alpha-hydroxy-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.